molecular formula C38H64N8O8 B10814648 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Cat. No.: B10814648
M. Wt: 761.0 g/mol
InChI Key: JDVIBJLNEIKOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JMV438, also known as [Lys8, Lys9]-Neurotensin (8-13), is a synthetic analogue of the peptide neurotensin. Neurotensin is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. JMV438 is designed to activate the G protein-coupled receptors NTS1 and NTS2, which are involved in various physiological processes, including pain modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JMV438 involves the incorporation of lysine residues at positions 8 and 9 of the neurotensin (8-13) sequence. The synthetic route typically includes solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on a solid support. The reaction conditions involve the use of protected amino acids, coupling reagents, and deprotection steps to achieve the desired peptide sequence .

Industrial Production Methods

Industrial production of JMV438 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

JMV438 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .

Scientific Research Applications

JMV438 has several scientific research applications, including:

Mechanism of Action

JMV438 exerts its effects by activating the G protein-coupled receptors NTS1 and NTS2. Upon binding to these receptors, JMV438 triggers intracellular signaling pathways that modulate pain perception and other physiological processes. The activation of NTS2 is particularly significant for its analgesic effects, as it does not induce the adverse effects associated with NTS1 activation, such as hypotension and hypothermia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JMV438

JMV438 is unique due to its specific modifications at positions 8 and 9, which enhance its selectivity for NTS2 receptors and improve its pharmacokinetic properties. These modifications result in a potent and selective analogue with strong analgesic action and minimal adverse effects .

Properties

IUPAC Name

2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVIBJLNEIKOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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